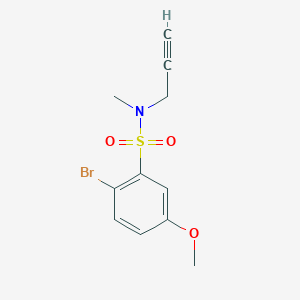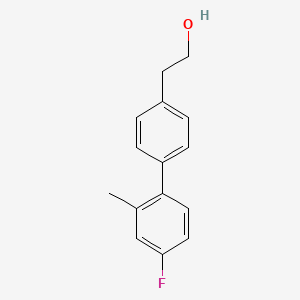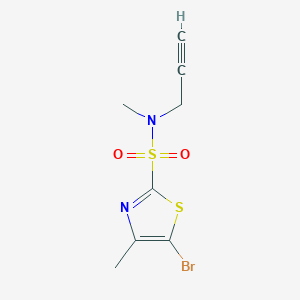
3-(methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PMSF, which is an abbreviation for its chemical name. PMSF is widely used in biochemical and physiological research due to its unique properties.
作用機序
PMSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. The binding of PMSF to the enzyme prevents the substrate from binding to the active site, thereby inhibiting the enzymatic activity. PMSF is a strong inhibitor of serine proteases and has a high degree of specificity towards these enzymes.
Biochemical and Physiological Effects:
PMSF has several biochemical and physiological effects. It is a potent inhibitor of serine proteases and can inhibit the activity of various enzymes involved in physiological processes. PMSF is also used to protect proteins from degradation during purification and storage. It is commonly used in the purification of enzymes, membrane proteins, and nucleic acids.
実験室実験の利点と制限
PMSF has several advantages for lab experiments. It is a potent inhibitor of serine proteases and has a high degree of specificity towards these enzymes. PMSF is also readily available and cost-effective, which makes it an ideal choice for scientific research. However, PMSF has some limitations as well. It is not effective against all serine proteases, and its inhibitory activity can be affected by the pH and temperature of the reaction.
将来の方向性
There are several future directions for the use of PMSF in scientific research. One potential application is in the study of protein-protein interactions. PMSF can be used to inhibit the activity of proteases that cleave proteins during interaction studies. Another potential application is in drug discovery. PMSF can be used to identify potential drug targets by inhibiting the activity of serine proteases involved in disease processes. Additionally, PMSF can be used in the development of biosensors for the detection of proteases in biological samples.
Conclusion:
In conclusion, 3-(Methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide, commonly known as PMSF, is a potent inhibitor of serine proteases. It is widely used in scientific research for its unique properties. PMSF has several advantages for lab experiments, including its specificity towards serine proteases and its cost-effectiveness. However, it also has some limitations, including its pH and temperature sensitivity. There are several future directions for the use of PMSF in scientific research, including the study of protein-protein interactions and drug discovery.
合成法
The synthesis of PMSF involves the reaction of N-methyl-N-(2-pyrimidinyl) sulfanilamide with paraformaldehyde in the presence of an acid catalyst. The reaction yields PMSF in high purity and yield. The synthesis method is relatively simple and cost-effective, which makes PMSF readily available for scientific research.
科学的研究の応用
PMSF is widely used in scientific research as a serine protease inhibitor. It is used to inhibit the activity of serine proteases, which are enzymes that play a crucial role in various physiological processes. PMSF is also used to protect proteins from degradation during purification and storage. It is commonly used in the purification of enzymes, membrane proteins, and nucleic acids.
特性
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16(13-14-7-4-8-15-13)20(17,18)12-6-3-5-11(9-12)10-19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMGUYQZFHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)S(=O)(=O)C2=CC=CC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)


![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)

![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)

![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
